molecular formula C12H12N2O2S B2939678 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 162651-12-9

2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B2939678
CAS No.: 162651-12-9
M. Wt: 248.3
InChI Key: CZHJAIHKSZKTAU-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole-based compound characterized by a benzylamino substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. Thiazoles are heterocyclic scaffolds known for diverse pharmacological activities, including antidiabetic, anti-inflammatory, and enzyme-inhibitory properties . This compound serves as a structural template for derivatives targeting specific biological pathways, such as xanthine oxidase inhibition and insulin sensitivity modulation .

Properties

IUPAC Name

2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-10(11(15)16)17-12(14-8)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHJAIHKSZKTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 2-bromo-4-methylthiazole-5-carboxylic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

    Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole or tetrahydrothiazole derivatives.

Scientific Research Applications

2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)

  • Structural Modification: Substitution of the benzylamino group with a 4-chlorobenzylamino moiety.
  • Biological Activity: Demonstrated potent antidiabetic effects in streptozotocin (STZ)-induced diabetic rats, reducing blood glucose by 42% and improving insulin sensitivity via modulation of oxidative enzymes (SOD, CAT) and inflammatory cytokines (TNF-α, IL-6) .
  • Mechanism : Targets oxidative stress and inflammation pathways rather than direct insulin secretion .

Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid)

  • Structural Features: Incorporates a 3-cyano-4-isobutoxyphenyl group at the 2-position.
  • Biological Activity: A clinically approved xanthine oxidase inhibitor for treating hyperuricemia and gout . Reduces serum uric acid by >50% at 80 mg/day, outperforming allopurinol in efficacy .
  • Key Differences: The isobutoxy and cyano groups optimize binding to xanthine oxidase’s active site, unlike the chlorobenzyl group in BAC . No significant antidiabetic activity reported, highlighting substituent-dependent target specificity .

2-(Substituted Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors

  • Design Strategy : Structural analogues of febuxostat with a methyleneamine spacer between the phenyl and thiazole rings .
  • Activity Data: Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) showed 60–80% xanthine oxidase inhibition at 10 µM, comparable to febuxostat (IC₅₀ = 7 nM) .

4-Methyl-2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic Acid

  • Structural Modification : Trifluoromethylphenyl substituent at the 2-position.
  • Limited in vivo data available, but similar compounds show improved metabolic stability due to fluorine’s electronegativity .

Structure-Activity Relationship (SAR) Analysis

Substituent Biological Target Key Activity Potency
Benzylamino N/A (Parent compound) Template for derivatives Baseline
4-Chlorobenzylamino Oxidative enzymes/cytokines Antidiabetic, anti-inflammatory 42% glucose reduction in rats
3-Cyano-4-isobutoxyphenyl Xanthine oxidase Uric acid reduction IC₅₀ = 7 nM (febuxostat)
Trifluoromethylphenyl Undetermined Hypothesized CNS activity N/A

Clinical and Therapeutic Implications

  • BAC: Potential as a dual-acting antidiabetic agent targeting oxidative stress and inflammation, but requires Phase I trials for safety .
  • Febuxostat : Established for gout, with rare hepatotoxicity reported .
  • Unmet Needs : Derivatives with hybrid functionalities (e.g., combining chlorobenzyl and isobutoxy groups) could address comorbid diabetes and hyperuricemia.

Biological Activity

2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the molecular formula C11H12N2O2SC_{11}H_{12}N_2O_2S and a molecular weight of 234.29 g/mol. Its structure features a thiazole ring, which is known for its reactivity and ability to interact with various biological targets.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The thiazole ring can inhibit bacterial enzymes, leading to antimicrobial effects, while the benzylamino group may enhance its binding affinity to cancer cell receptors, promoting apoptosis in malignant cells .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by targeting key enzymes involved in cell wall synthesis . The effectiveness of this compound as an antimicrobial agent is illustrated in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxicity. For instance:

  • IC50 Values :
    • MCF-7 (breast cancer): 15 µM
    • HeLa (cervical cancer): 12 µM
    • A549 (lung cancer): 10 µM

These values indicate that the compound is effective at relatively low concentrations, suggesting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The presence of the benzylamino group enhances solubility and bioavailability, while modifications on the thiazole ring can influence potency against specific targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results showed that this compound was among the most effective against Gram-positive bacteria, highlighting its potential for developing new antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on cancer treatment, researchers synthesized derivatives of this compound and assessed their cytotoxic effects on various cancer cell lines. The findings revealed that certain modifications to the benzylamino group significantly enhanced anticancer activity, suggesting pathways for further drug development .

Q & A

Q. What are the standard synthetic routes for 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid?

The compound is typically synthesized via condensation reactions. A common method involves refluxing a mixture of 2-aminothiazol-4(5H)-one derivatives (1.0 equiv) with benzylamine-containing aldehydes (1.1 equiv) in acetic acid, catalyzed by sodium acetate (2.0 equiv) under reflux for 3–5 hours. The crude product is purified via recrystallization from DMF/acetic acid .

Reaction Conditions Parameters
SolventAcetic acid
CatalystSodium acetate
TemperatureReflux (~118°C)
PurificationDMF/acetic acid recrystallization

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and benzylamino group integration.
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .
  • Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N, S % matching theoretical values) .

Advanced Research Questions

Q. How can reaction yields be optimized for scaled synthesis?

Variables affecting yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Catalyst loading : Excess sodium acetate (>2.0 equiv) can drive condensation but may complicate purification.
  • Temperature control : Gradual heating reduces side products (e.g., over-oxidation of thiazole rings) .

Q. How should researchers address discrepancies in elemental analysis data?

Discrepancies between calculated and experimental values (e.g., ±0.3% for carbon) may arise from:

  • Incomplete purification : Residual solvent or unreacted starting materials.
  • Hydration states : Hygroscopic intermediates may retain water.
  • Solution : Repeat analysis after vacuum drying or use high-resolution mass spectrometry (HRMS) for validation .

Q. What strategies are used to evaluate bioactivity in thiazole derivatives?

  • Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates.
  • Molecular docking : Predict binding modes with proteins (e.g., docking scores <−8.0 kcal/mol suggest strong affinity) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50_{50} values <10 µM indicate potent activity) .

Q. How are spectral contradictions resolved in structural elucidation?

For ambiguous NMR signals (e.g., overlapping aromatic protons):

  • 2D NMR techniques : HSQC and HMBC correlate 1^1H-13^13C couplings to assign quaternary carbons.
  • Deuterated solvent swaps : Switch from DMSO-d6_6 to CDCl3_3 to simplify splitting patterns .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across studies?

Variations in IC50_{50} values may stem from:

  • Assay conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO tolerance <1% v/v).
  • Cell line heterogeneity : Genetic drift in cultured cells affects drug response.
  • Solution : Standardize protocols (e.g., CLSI guidelines) and use internal controls .

Q. What causes variability in melting points reported in literature?

Factors include:

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic).
  • Impurity profiles : Trace solvents (e.g., acetic acid) lower observed melting points.
  • Solution : Use differential scanning calorimetry (DSC) to characterize thermal behavior .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Technique Key Signals Functional Group
1^1H NMR (400 MHz, DMSO-d6_6)δ 8.2 (s, 1H, thiazole-H), δ 4.5 (s, 2H, CH2_2-benzyl)Thiazole ring, benzylamino
IR (KBr)1695 cm1^{-1} (C=O), 3280 cm1^{-1} (N-H)Carboxylic acid, amine

Q. Table 2. Troubleshooting Synthesis Challenges

Issue Potential Cause Resolution
Low yield (<40%)Incomplete condensationIncrease reaction time to 6–8 hours
Poor crystallizationHigh solubility in acetic acidSwitch to ethanol/water mixture

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